Scalable Synthesis of Methyl 3-(azetidin-1-yl)propanoate via Aza-Michael Addition
Methyl 3-(azetidin-1-yl)propanoate is synthesized via a direct aza-Michael addition of azetidine to methyl acrylate, a reaction that is scalable and well-documented for producing this specific building block . A reported procedure yields the product in 66.5% isolated yield after purification by flash column chromatography [1]. This direct synthetic route is a key differentiator compared to the multi-step syntheses often required for more complex azetidine derivatives, which can impact both the cost and lead time for procurement [2].
| Evidence Dimension | Synthetic Yield (Isolated) |
|---|---|
| Target Compound Data | 66.5% yield |
| Comparator Or Baseline | Multi-step synthesis of substituted azetidine derivatives (e.g., 3-aryl-azetidines): < 50% overall yield (typical) |
| Quantified Difference | Yield is >33% higher than a typical two-step synthesis with 70% per step (0.70*0.70 = 49%) |
| Conditions | Aza-Michael addition of azetidine (21.02 mmol) to methyl acrylate (23.12 mmol) in DCM at ambient temperature for 16h; purification by FCC with 25% EtOAc in DCM. |
Why This Matters
A higher-yielding, single-step synthesis directly translates to lower cost of goods and faster availability for large-scale procurement.
- [1] Open Reaction Database (ORD). Entry for Methyl 3-(azetidin-1-yl)propanoate. Data extracted from patent US09428503B2. View Source
- [2] Mehra, V., Lumb, I., & Kumar, K. (2019). Chapter One - Advances in synthesis and chemistry of azetidines. In Advances in Heterocyclic Chemistry (Vol. 130, pp. 1-94). Academic Press. View Source
